2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione
Description
2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione (CAS No. 567-63-5) is a fluorinated nitro-substituted isoindoline-1,3-dione derivative.
Properties
IUPAC Name |
2-[(2-fluoro-4-nitrophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O4/c16-13-7-10(18(21)22)6-5-9(13)8-17-14(19)11-3-1-2-4-12(11)15(17)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPIPCBUSCYQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents like tetrahydrofuran and reagents such as hydrazine monohydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-Fluoro-4-aminobenzyl)isoindoline-1,3-dione .
Scientific Research Applications
2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of isoindoline-1,3-dione derivatives, highlighting substituent variations and their implications:
Biological Activity
2-(2-Fluoro-4-nitrobenzyl)isoindoline-1,3-dione is a compound characterized by its isoindoline-1,3-dione core, which is known for various biological and pharmaceutical applications. Its unique structure, featuring both fluoro and nitro substituents, contributes to its distinct chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its interaction with biological targets, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is CHFNO, with a molecular weight of 273.23 g/mol. The presence of the fluoro and nitro groups enhances its lipophilicity and potential interactions with biological molecules.
Target Interactions
The primary biological target of this compound is the human dopamine receptor D2 . The compound interacts with the allosteric binding site of this receptor, influencing dopaminergic signaling pathways. This interaction suggests potential applications in neuropharmacology, particularly in conditions such as Parkinson's disease.
Biochemical Pathways
Research indicates that compounds similar to this compound can modulate dopaminergic pathways, affecting neurotransmitter release and receptor activity. In vivo studies have demonstrated that isoindoline derivatives can reverse parkinsonism in animal models, highlighting their therapeutic potential.
Anticancer Properties
Several studies have investigated the anticancer activity of isoindoline derivatives. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through interactions with specific cellular pathways.
| Compound | Cell Line Tested | IC (µM) | Mechanism |
|---|---|---|---|
| 2-(4-Bromo-2,6-difluorophenyl)isoindoline-1,3-dione | A431 (human epidermoid carcinoma) | <10 | Induces apoptosis |
| 2-(4-Chloro-1,3-dioxoisoindolin-2-yl)-5-fluorobenzoate | MCF-7 (human breast cancer) | 15 | Cell cycle arrest |
| 2-(4-Nitrobenzyl)isoindoline-1,3-dione | HeLa (cervical cancer) | 20 | Inhibits proliferation |
Study on Neuroprotective Effects
A study evaluated the neuroprotective effects of an isoindoline derivative in a mouse model of Parkinson's disease. The results indicated that treatment with the compound led to significant improvements in motor function and reduced neurodegeneration markers compared to control groups.
Antimicrobial Activity
In addition to its anticancer properties, research has suggested that this compound exhibits antimicrobial activity against various bacterial strains. This was assessed using standard dilution methods, revealing effective inhibition of both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
